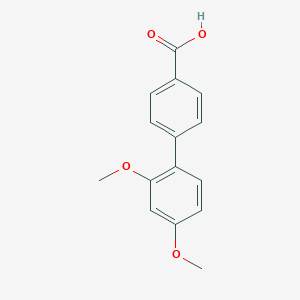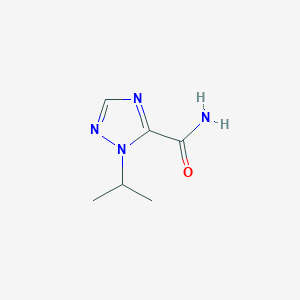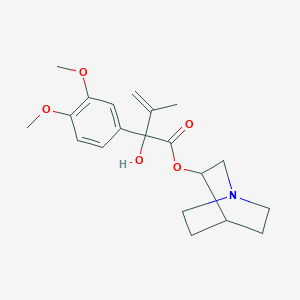
3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate, also known as QNB, is a synthetic chemical compound that belongs to the family of anticholinergic drugs. It was first synthesized in the 1950s and has been used extensively in scientific research for its ability to selectively block the action of acetylcholine on muscarinic receptors.
Mechanism Of Action
3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate works by binding to muscarinic receptors and blocking the action of acetylcholine. This leads to a range of physiological effects, including decreased heart rate, decreased secretion of glands, and decreased smooth muscle contraction.
Biochemical And Physiological Effects
3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate has a range of biochemical and physiological effects, including decreased heart rate, decreased secretion of glands, and decreased smooth muscle contraction. It can also cause dilation of blood vessels and increased blood pressure.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate in lab experiments is its ability to selectively block the action of acetylcholine on muscarinic receptors. This allows researchers to study the specific effects of acetylcholine on various physiological processes. However, 3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate can also have non-specific effects on other receptors, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving 3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate. One area of interest is the development of new drugs that target muscarinic receptors for the treatment of various diseases, including Alzheimer's disease and schizophrenia. Another area of interest is the study of the effects of 3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate on the immune system, as recent research has suggested that it may have immunomodulatory effects. Finally, there is ongoing research into the development of new synthetic methods for the production of 3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate and related compounds.
Synthesis Methods
3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate can be synthesized using a multi-step process that involves the reaction of quinuclidine with 3,4-dimethoxyphenyl(isopropenyl)glycolic acid. The resulting compound is then converted into the final product through a series of chemical reactions.
Scientific Research Applications
3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate is widely used in scientific research as a tool to study the role of acetylcholine in various physiological processes. It is particularly useful in the study of the nervous system, where it is used to block the action of acetylcholine on muscarinic receptors and observe the resulting effects on neural function.
properties
CAS RN |
101710-95-6 |
|---|---|
Product Name |
3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate |
Molecular Formula |
C20H27NO5 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-(3,4-dimethoxyphenyl)-2-hydroxy-3-methylbut-3-enoate |
InChI |
InChI=1S/C20H27NO5/c1-13(2)20(23,15-5-6-16(24-3)17(11-15)25-4)19(22)26-18-12-21-9-7-14(18)8-10-21/h5-6,11,14,18,23H,1,7-10,12H2,2-4H3 |
InChI Key |
BNBJDLBOPYZXIM-UHFFFAOYSA-N |
SMILES |
CC(=C)C(C1=CC(=C(C=C1)OC)OC)(C(=O)OC2CN3CCC2CC3)O |
Canonical SMILES |
CC(=C)C(C1=CC(=C(C=C1)OC)OC)(C(=O)OC2CN3CCC2CC3)O |
synonyms |
1-azabicyclo[2.2.2]oct-8-yl 2-(3,4-dimethoxyphenyl)-2-hydroxy-3-methyl -but-3-enoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



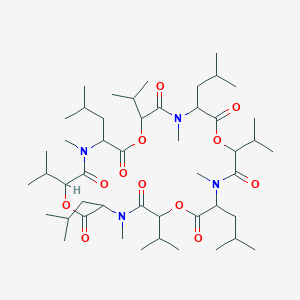
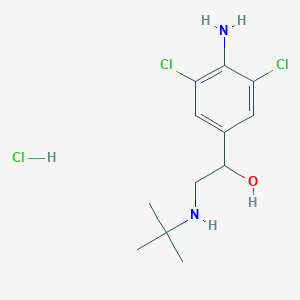
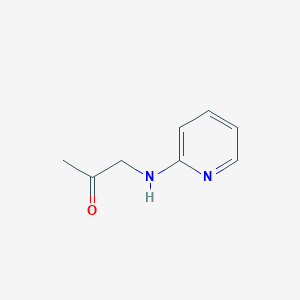

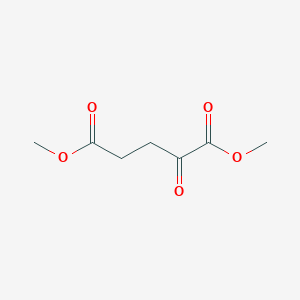
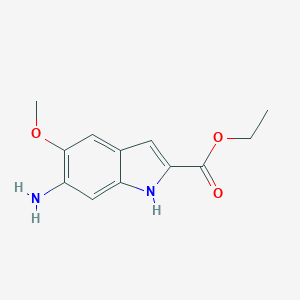
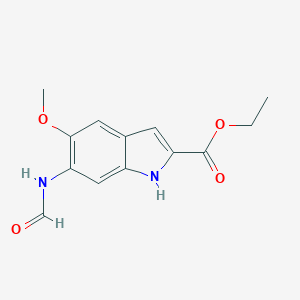
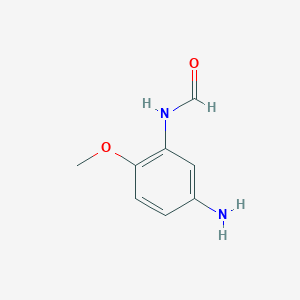
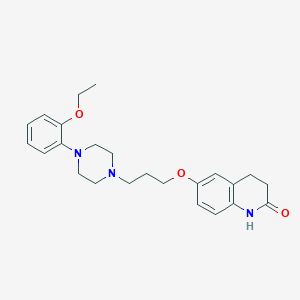
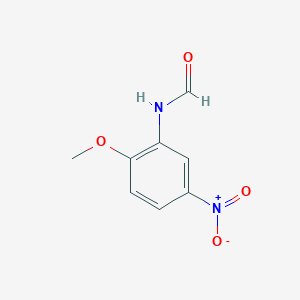
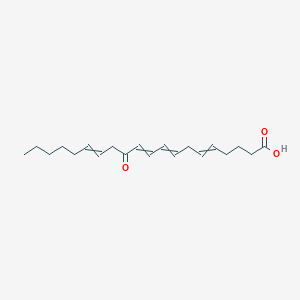
![2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B19886.png)
